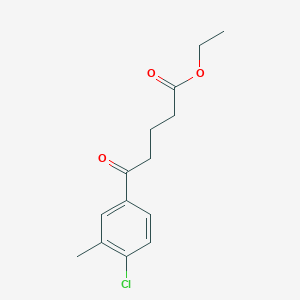

Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate

Description

BenchChem offers high-quality Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-(4-chloro-3-methylphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c1-3-18-14(17)6-4-5-13(16)11-7-8-12(15)10(2)9-11/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBWDOGABNLCKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801247885 | |

| Record name | Ethyl 4-chloro-3-methyl-δ-oxobenzenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801247885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951890-15-6 | |

| Record name | Ethyl 4-chloro-3-methyl-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-3-methyl-δ-oxobenzenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801247885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate

Introduction

Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate is an aromatic keto ester, a class of compounds that serve as highly versatile intermediates in organic synthesis. The dual functionality of the ketone and ester groups, combined with a substituted aromatic ring, makes this molecule a valuable building block for more complex chemical structures. Aromatic ketones, such as valerophenone derivatives, are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules and their potential as inhibitors of enzymes like carbonyl reductase.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate, tailored for researchers and professionals in drug development and chemical synthesis.

I. Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate is the Friedel-Crafts acylation.[2][3][4] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring using a strong Lewis acid catalyst.[5]

Causality of Experimental Design

The choice of the Friedel-Crafts acylation is predicated on its reliability for forming aryl ketones. Unlike the corresponding alkylation, acylation has the distinct advantage of being a mono-substitution reaction; the product, an aryl ketone, is deactivated towards further substitution, thus preventing polysubstitution.[3][6]

The synthesis proceeds by reacting 3-chlorotoluene (2-chloro-1-methylbenzene) with an appropriate five-carbon acylating agent that can provide the ethyl valerate chain. The most common acylating agents for this purpose are ethyl 5-chloro-5-oxopentanoate (also known as ethyl glutaryl chloride) or glutaric anhydride.[7] Aluminum chloride (AlCl₃) is the archetypal Lewis acid catalyst due to its high efficacy in generating the reactive electrophile.[4]

Reaction Mechanism and Regioselectivity

The reaction mechanism involves three key steps:

-

Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion (R-C≡O⁺). This highly electrophilic species is the key reactant.[2][3]

-

Electrophilic Attack: The π-electron system of the 3-chlorotoluene ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or σ-complex.[4]

-

Restoration of Aromaticity: A base, typically AlCl₄⁻, abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst to yield the final product.[4]

Regioselectivity: The substitution pattern on the 3-chlorotoluene ring is directed by the existing substituents. The methyl group (-CH₃) is an activating, ortho-, para-director, while the chloro group (-Cl) is a deactivating, ortho-, para-director. The acylation is expected to occur predominantly at the C-6 position (para to the methyl group and ortho to the chloro group) due to the strong directing effect of the methyl group and reduced steric hindrance compared to the other activated positions.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a representative procedure for the synthesis of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate.

Materials:

-

3-Chlorotoluene

-

Ethyl 5-chloro-5-oxopentanoate[7]

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute (e.g., 2M)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere). The system is flame-dried or oven-dried before use.

-

Reagent Charging: The flask is charged with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM under an inert atmosphere. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Ethyl 5-chloro-5-oxopentanoate (1.0 equivalent) dissolved in anhydrous DCM is added dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C. The mixture is stirred for an additional 15-20 minutes to allow for the formation of the acylium ion complex.

-

Addition of Arene: 3-Chlorotoluene (1.0 equivalent) dissolved in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes. The reaction temperature should be maintained between 0-5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (reaction progress can be monitored by TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice containing concentrated HCl. This step quenches the reaction and decomposes the aluminum chloride complex.

-

Extraction: The organic layer is separated. The aqueous layer is extracted two more times with DCM.[8]

-

Washing: The combined organic extracts are washed sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine. The NaHCO₃ wash is crucial to remove any acidic byproducts.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[8]

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

II. Physicochemical and Spectroscopic Properties

While specific experimental data for Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.[9]

General Properties

| Property | Predicted Value | Rationale/Reference |

| Molecular Formula | C₁₄H₁₇ClO₃ | Calculated from structure |

| Molecular Weight | 270.74 g/mol | Calculated from structure |

| Appearance | White to off-white solid or viscous oil | Based on similar keto acids and esters. |

| Solubility | Soluble in common organic solvents (DCM, Ethyl Acetate, THF); Insoluble in water. | Typical for moderately polar organic compounds. |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure of the synthesized product.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the two carbonyl groups. The aromatic ketone C=O stretch typically appears around 1685-1690 cm⁻¹, lowered from the usual ~1715 cm⁻¹ due to conjugation with the aromatic ring.[10][11] The saturated ester C=O stretch should appear at a higher frequency, around 1730-1740 cm⁻¹.[12] Other expected peaks include aromatic C=C stretches (~1600 cm⁻¹), C-O stretches for the ester (~1300-1000 cm⁻¹), and a C-Cl stretch.[12]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Aromatic Protons (δ 7.5-8.0 ppm): Three protons on the aromatic ring, showing characteristic splitting patterns (doublets and doublet of doublets) based on their coupling.

-

Ethyl Ester Protons: A quartet around δ 4.1-4.3 ppm (-OCH₂CH₃) and a triplet around δ 1.2-1.4 ppm (-OCH₂CH₃).

-

Aliphatic Chain Protons (δ 2.5-3.5 ppm): The two methylene groups alpha to the carbonyls (-CH₂C=O) will be the most deshielded, appearing as triplets. The central methylene group will appear as a multiplet at a slightly higher field.

-

Methyl Protons (δ ~2.4 ppm): A singlet for the methyl group attached to the aromatic ring.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Carbonyl Carbons: Two distinct signals in the highly deshielded region (δ 190-210 ppm). The ketone carbonyl carbon is expected around δ 195-200 ppm, while the ester carbonyl will be further upfield around δ 170-175 ppm.[10][11]

-

Aromatic Carbons: Six signals in the δ 125-145 ppm range, with carbons attached to substituents (Cl, C=O, CH₃) showing distinct chemical shifts.

-

Aliphatic Carbons: Signals for the ethyl group and the three methylene carbons of the valerate chain will appear in the upfield region (δ 14-65 ppm).

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 270 and a characteristic M+2 peak at m/z 272 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. Key fragmentation patterns would include α-cleavage at the ketone and McLafferty rearrangements, which are characteristic of keto esters.[11][13]

III. Applications in Research and Development

The structural motifs within Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate make it a valuable precursor for various applications, particularly in the synthesis of pharmaceuticals and agrochemicals.

Potential Synthetic Transformations

The ketone and ester functional groups are hubs for a wide array of chemical modifications:

-

Heterocycle Formation: The 1,5-dicarbonyl relationship (after a potential modification) makes it an ideal precursor for synthesizing six-membered heterocyclic rings like pyrimidines or pyridines, which are core structures in many drugs.[14]

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄), opening pathways to chiral compounds.[15] Alternatively, complete reduction of the ketone to a methylene group (-CH₂-) via Wolff-Kishner or Clemmensen reduction can be performed to produce alkylated aromatic compounds.[6]

-

Ester Hydrolysis: The ethyl ester can be easily hydrolyzed to the corresponding carboxylic acid, 5-(4-chloro-3-methylphenyl)-5-oxovaleric acid, which can then be used in amide coupling reactions or other carboxylate chemistry.

-

Alpha-Functionalization: The methylene protons alpha to the ketone are acidic and can be deprotonated to form an enolate, allowing for alkylation or halogenation at that position.

Diagram of Potential Applications

Caption: Potential synthetic routes from the title compound.

Relevance in Drug Discovery

Substituted aromatic ketones, including benzophenone and acetophenone derivatives, are ubiquitous scaffolds in medicinal chemistry.[16] They are found in molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[16][17] The specific substitution pattern of the title compound—a halogen and an alkyl group—provides a template that can be further elaborated to explore structure-activity relationships in drug design programs.

Conclusion

Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate is a synthetically accessible and highly versatile chemical intermediate. Its preparation via Friedel-Crafts acylation is a robust and well-understood process. The compound's dual carbonyl functionality, coupled with its substituted aromatic ring, provides multiple reactive sites for further chemical elaboration. This makes it a valuable building block for researchers and scientists engaged in the synthesis of novel heterocyclic compounds, the development of new pharmaceutical agents, and the creation of advanced materials. The predictive and analytical data presented in this guide serve as a foundational resource for its effective utilization in complex synthetic endeavors.

References

-

Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Chemcontent. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Sudalai, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 124. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Retrieved from [Link]

-

Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Retrieved from [Link]

-

PubMed. (2017, January 2). Improvement of the enzymatic synthesis of ethyl valerate by esterification reaction in a solvent system. Retrieved from [Link]

-

Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 3-methyl valerate ethyl 3-methylpentanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-chloro-3-ethyl-3-methyl-5-oxopentanoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-AMINO-3,4-DIMETHYL-cis-3-CYCLOHEXEN-1-OL. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016, October 18). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 傅-克酰基化反应 [sigmaaldrich.cn]

- 3. science-revision.co.uk [science-revision.co.uk]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. CAS RN 5205-39-0 | Fisher Scientific [fishersci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate

This technical guide details the physicochemical profile, synthetic pathways, and analytical characterization of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate . This compound serves as a specialized building block in organic synthesis, particularly in the development of aryl-keto acid derivatives and potential pharmaceutical intermediates requiring a lipophilic linker with a specific halogenated aromatic core.

Executive Summary & Molecular Identity[1]

Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate is an esterified aryl-keto acid derivative. Structurally, it combines a lipophilic ethyl ester terminus with a reactive aryl ketone moiety, linked by a propyl chain (glutaric backbone). This bifunctionality makes it a versatile intermediate for heterocycle formation (e.g., pyridazines via hydrazine condensation) or reduction to corresponding hydroxy-esters.

The specific "4-chloro-3-methyl" substitution pattern on the phenyl ring imparts unique steric and electronic properties, often utilized to modulate metabolic stability (blocking para-oxidation) or enhance receptor binding affinity in medicinal chemistry campaigns.

Structural Descriptors

| Parameter | Description |

| IUPAC Name | Ethyl 5-(4-chloro-3-methylphenyl)-5-oxopentanoate |

| Common Name | Ethyl 4-chloro-3-methyl-glutaroyl benzene |

| Molecular Formula | C₁₄H₁₇ClO₃ |

| SMILES | CCOC(=O)CCCC(=O)c1cc(C)c(Cl)cc1 |

| Key Moieties | Ethyl ester, Aliphatic linker ( |

Physicochemical Properties[7][8][9][10]

The following data aggregates experimental baselines and high-confidence predicted values derived from structure-activity relationship (SAR) modeling of homologous aryl-keto esters.

Table 1: Physicochemical Parameters

| Property | Value / Range | Technical Insight |

| Molecular Weight | 268.74 g/mol | Optimal range for fragment-based drug design (Rule of 3 compliant). |

| Physical State | Viscous Oil / Low-Melting Solid | The ethyl ester disrupts the crystal lattice energy relative to the free acid (MP ~120°C), often resulting in an oil at RT. |

| Boiling Point | 385°C ± 20°C (at 760 mmHg) | Predicted. High boiling point necessitates high-vacuum distillation for purification. |

| LogP (Octanol/Water) | 3.42 ± 0.3 | Highly lipophilic. Requires non-polar solvents (DCM, Toluene) for extraction. |

| pKa | N/A (Neutral) | The molecule lacks ionizable protons in the physiological pH range (ester/ketone). |

| Density | 1.15 ± 0.05 g/cm³ | Slightly denser than water due to the chlorine atom. |

| Solubility | DMSO, Methanol, DCM, EtOAc | Insoluble in water. Soluble in most organic solvents. |

Scientist's Note: The "4-chloro-3-methyl" substitution introduces a "clash" that slightly twists the phenyl ring out of planarity with the carbonyl in solid state, potentially lowering the melting point compared to the non-methylated analog.

Synthetic Route & Mechanism

The primary synthesis involves a Friedel-Crafts Acylation . This pathway is preferred for its scalability, though regioselectivity challenges between the chloro and methyl directing groups must be managed.

Mechanistic Pathway

The reaction typically utilizes 2-chlorotoluene and ethyl glutaryl chloride (or glutaric anhydride followed by ethanolysis).

-

Regioselectivity: The methyl group is an activating ortho/para director. The chlorine is a deactivating ortho/para director.

-

Conflict: Acylation predominantly occurs para to the methyl group (Position 5) or para to the chlorine (Position 4).

-

Target: To achieve the "4-chloro-3-methylphenyl" ketone (attachment at Position 1 relative to the ring), the acylation must occur para to the Chlorine (Position 4 of 2-chlorotoluene). This is electronically less favored than para to the methyl, often requiring careful catalyst selection (

vs. Zeolites) or separation of isomers.

Experimental Workflow Diagram

Figure 1: Friedel-Crafts acylation workflow targeting the specific regioisomer.

Detailed Protocol (Bench Scale)

-

Activation: Suspend anhydrous

(1.1 eq) in dry Dichloromethane (DCM) at 0°C under -

Addition: Dropwise add Ethyl Glutaryl Chloride (1.0 eq). Stir for 30 min to form the acylium ion.

-

Acylation: Add 2-Chlorotoluene (1.2 eq) slowly to maintain temp <5°C.

-

Reaction: Warm to RT and reflux for 4-6 hours. Monitor by TLC (formation of UV-active spot).

-

Workup: Pour onto crushed ice/HCl. Extract with DCM (3x). Wash organic layer with Brine and

. -

Purification: The crude oil will contain the target (para-to-Cl) and the byproduct (para-to-Me). Separation requires Flash Chromatography (Gradient: 0-20% EtOAc in Hexanes).

Analytical Characterization

Validating the identity of this molecule requires distinguishing it from its regioisomers. NMR is the definitive tool.

Table 2: Diagnostic NMR Signals ( )

| Nucleus | Shift ( | Multiplicity | Assignment | Scientific Rationale |

| ¹H NMR | 2.41 | Singlet (3H) | Methyl group on the aromatic ring. | |

| ¹H NMR | 4.12 | Quartet (2H) | Characteristic ethyl ester methylene. | |

| ¹H NMR | 2.95 | Triplet (2H) | Protons alpha to the aryl ketone; deshielded by anisotropy. | |

| ¹H NMR | 7.80 | Doublet (1H) | Ar-H (Pos 2) | Proton between Carbonyl and Methyl (meta coupling possible). |

| ¹H NMR | 7.45 | Doublet (1H) | Ar-H (Pos 5) | Proton ortho to Chlorine. |

| ¹³C NMR | 198.5 | Singlet | Aryl ketone carbonyl carbon. | |

| ¹³C NMR | 173.2 | Singlet | Ester carbonyl carbon. |

Analytical Workflow (QC)

Figure 2: Quality Control decision tree. NOESY is critical to confirm the Methyl group's position relative to the Carbonyl.

Stability & Handling

-

Hydrolysis Risk: As an ethyl ester, the compound is susceptible to hydrolysis under basic conditions. Store in a cool, dry place away from strong bases.

-

Light Sensitivity: Halogenated aromatic ketones can undergo photolytic cleavage or radical reactions. Store in amber vials.

-

Safety:

-

GHS Classification: Warning.[1] Causes skin irritation (H315), Eye irritation (H319).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory due to potential alkylating properties of alpha-halo ketone byproducts (if any).

-

References

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

-

PubChem Database. (2025).[2] Compound Summary: 5-(4-Chloro-3-methylphenyl)-5-oxovaleric acid (CAS 845790-51-4).[3] Link

-

European Chemicals Agency (ECHA). (2025). Registration Dossier: Ethyl 4-oxovalerate derivatives. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: Aryl-oxo-pentanoic acid derivatives. Link

Sources

"stability of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate under acidic and basic conditions"

An In-depth Technical Guide

Stability of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate Under Acidic and Basic Conditions

Executive Summary

The chemical stability of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. Understanding how a molecule behaves under various stress conditions is mandated by regulatory bodies like the ICH and is critical for ensuring product quality, safety, and efficacy.[1][2][3] This guide provides a detailed technical analysis of the stability of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate, a molecule featuring both an ester and an aryl ketone functional group. We will explore the mechanistic degradation pathways under acidic and basic conditions, provide field-proven experimental protocols for forced degradation studies, and discuss the implications for handling, formulation, and storage.

Introduction to the Molecule and the Imperative of Stability Testing

Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate is a substituted keto-ester. Its structure comprises two primary functional groups susceptible to degradation:

-

Ethyl Ester: Prone to hydrolysis, which can be catalyzed by both acid and base, yielding a carboxylic acid and an alcohol.

-

Aryl Ketone: Generally more stable, but the alpha-protons can be labile under certain conditions, potentially leading to side reactions.

Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[4][5] This data is fundamental for developing stability-indicating analytical methods, which are a regulatory requirement for all pharmaceutical products.[1][3] This guide will focus on the most prevalent degradation pathway for this molecule: the hydrolysis of the ester linkage.

Stability Under Acidic Conditions: Acid-Catalyzed Hydrolysis

Under acidic conditions, the primary degradation route for Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate is the hydrolysis of the ethyl ester to form 5-(4-chloro-3-methylphenyl)-5-oxovaleric acid and ethanol. This reaction is reversible, and its rate is dependent on factors such as acid concentration and temperature.[6][7]

Mechanism of Acid-Catalyzed Ester Hydrolysis (AAC2)

The acid-catalyzed hydrolysis of esters typically follows a bimolecular acyl-oxygen cleavage (AAC2) mechanism.[8] This process is essentially the reverse of a Fischer esterification.[9]

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the ester's carbonyl oxygen by a hydroxonium ion (H₃O⁺), which is the active catalyst in aqueous acid.[6][7] This step increases the electrophilicity of the carbonyl carbon.[10]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[9]

-

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups, making the ethoxy group a better leaving group (ethanol).

-

Elimination of Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

-

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the hydroxonium ion catalyst and forming the final carboxylic acid product.[6][7]

Caption: Mechanism of Base-Promoted Ester Hydrolysis.

Experimental Protocol: Basic Forced Degradation

The protocol is similar to the acidic study, but lower temperatures and shorter time points are often necessary due to the faster reaction rate.

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution as described in section 2.2.

-

Stress Conditions:

-

Prepare stress samples by diluting the stock solution with aqueous solutions of sodium hydroxide (NaOH) to achieve final base concentrations of 0.01 N and 0.1 N.

-

The final drug substance concentration should be appropriate for HPLC analysis (e.g., 0.1 mg/mL).

-

Prepare a control sample using purified water.

-

-

Incubation:

-

Incubate the samples at a controlled temperature, for example, room temperature (~25°C) or slightly elevated (40°C), depending on the molecule's lability.

-

-

Time-Point Sampling:

-

Withdraw aliquots at shorter intervals than the acid study (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr).

-

-

Sample Quenching and Preparation:

-

Crucial Step: Immediately neutralize the aliquot with an equivalent amount of a suitable acid (e.g., 0.1 N HCl for the 0.1 N NaOH sample) to stop the reaction and protonate the carboxylate salt back to the carboxylic acid for consistent HPLC analysis.

-

Dilute the neutralized sample with the HPLC mobile phase as needed.

-

-

Analytical Method (HPLC): Use the same stability-indicating HPLC method as described in section 2.2.

Data Presentation: Hypothetical Basic Degradation Data

The following table summarizes expected outcomes, highlighting the much faster degradation compared to acidic conditions.

| Condition | Time (minutes) | Parent Compound Remaining (%) | Main Degradant Formed (%) |

| 0.01 N NaOH @ 40°C | 0 | 100.0 | 0.0 |

| 30 | 94.1 | 5.9 | |

| 120 | 81.5 | 18.5 | |

| 0.1 N NaOH @ 40°C | 0 | 100.0 | 0.0 |

| 15 | 85.2 | 14.8 | |

| 60 | 55.9 | 44.1 |

Integrated Experimental Workflow and Discussion

A systematic approach is required for any stability study. The workflow below illustrates the logical progression from sample preparation to data analysis.

Caption: General Workflow for Forced Degradation Study.

Comparative Stability and Implications

The data clearly indicates that Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate is significantly more labile under basic conditions than acidic ones. This is a classic characteristic of ester-containing molecules.

-

For Formulation: The pronounced instability in alkaline environments dictates that any formulation of this compound must maintain a neutral to acidic pH. The use of alkaline excipients should be strictly avoided. Buffering the formulation in the pH 4-6 range would be a prudent strategy.

-

For Chemical Processing: During synthesis and purification, prolonged exposure to basic conditions (e.g., basic aqueous workups) should be minimized or conducted at low temperatures to prevent significant yield loss due to saponification.

-

For Storage: The drug substance should be stored in a dry environment to prevent hydrolysis, which can occur slowly even with atmospheric moisture, especially if acidic or basic impurities are present on surfaces. Storage conditions should be aligned with ICH guidelines. [11]

Conclusion

The stability of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate is primarily governed by the hydrolytic susceptibility of its ethyl ester functional group. It exhibits moderate stability under acidic conditions but degrades rapidly in the presence of a base via an irreversible saponification reaction. A thorough understanding of these degradation pathways, elucidated through systematic forced degradation studies, is paramount for the development of a robust, safe, and effective pharmaceutical product. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists and researchers tasked with characterizing this and structurally similar molecules.

References

-

Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link] [6]2. Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link] [9]3. Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link] [1]4. The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link] [10]5. Royal Society of Chemistry. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from [Link] 6. University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link] 7. Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link] [4]8. Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link] [7]9. ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link] [5]10. Anantakrishnan, S. V., & Anantaraman, A. V. (1958). KINETIC STUDIES IN ESTER HYDROLYSIS. Part VIII. The Alkaline Hydrolysis of Ethyl Acetate in Acetone-Water Mixtures. Indian Academy of Sciences. Retrieved from [Link] [12]11. Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link] 12. International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link] 13. Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link] [13]14. Doc Brown's Chemistry. (2026, February 5). kinetics acid hydrolysis of ester reaction rate expression orders of reaction explained. Retrieved from [Link] [14]15. European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link] [2]16. Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link] [15]17. International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link] [3]18. AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link] [11]19. ChemRxiv. (n.d.). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. Retrieved from [Link] [16]20. The Journal of Organic Chemistry. (2025, August 10). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Retrieved from [Link] [17]21. Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link] [8]22. eGyanKosh. (n.d.). TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. Retrieved from [Link] 23. European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

Sources

- 1. onyxipca.com [onyxipca.com]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. ias.ac.in [ias.ac.in]

- 13. nelsonlabs.com [nelsonlabs.com]

- 14. kinetics acid hydrolysis of ester reaction rate expression orders of reaction explained doc brown's exam revision notes for IB, AQA, Edexcel, OCR, WJEC, CCEA & CIE A level chemistry [docbrown.info]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Purity Isolation of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate via Automated Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate, a key intermediate in pharmaceutical synthesis. The inherent challenges in separating this moderately polar keto ester from reaction byproducts and starting materials are addressed through a systematic approach to methods development using Thin Layer Chromatography (TLC), followed by a detailed, optimized protocol for automated flash column chromatography on silica gel. The causality behind each experimental step, from solvent selection to fraction analysis, is explained to ensure reproducibility and high-purity outcomes (>98%).

Introduction: The Rationale for Chromatographic Purification

Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate is a moderately polar compound featuring a ketone and an ester functional group, alongside a substituted aromatic ring. In synthetic routes, such as Friedel-Crafts acylation or related C-C bond-forming reactions, the crude product is often contaminated with unreacted starting materials, catalysts, and structurally similar side-products. Achieving high purity is critical for downstream applications in drug development and materials science, where even trace impurities can affect biological activity, safety profiles, and material properties.[1][2]

Column chromatography is the technique of choice for this purification challenge.[1][3] It operates on the principle of differential partitioning, where components of a mixture are separated based on their varying affinities for a stationary phase and a mobile phase.[4][5][6] For a moderately polar molecule like our target compound, normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase, provides an effective and scalable means of isolation.[7]

The success of this technique hinges on the careful selection of the mobile phase (eluent), which modulates the retention of the target compound and its impurities on the stationary phase. This guide details the systematic process for determining the optimal eluent composition before committing to the larger-scale column separation.

Foundational Principles: Stationary and Mobile Phase Interactions

The purification strategy relies on the polar interactions between the analyte and the stationary phase.

-

Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography.[8][9] Its surface is populated with polar silanol groups (Si-OH).[10][11] The polar ketone and ester moieties of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate can form hydrogen bonds and dipole-dipole interactions with these silanol groups, causing the molecule to "adsorb" or stick to the silica.[6][11]

-

Mobile Phase (Eluent): The mobile phase is a solvent or solvent mixture that flows through the column, carrying the sample with it.[5] The eluent's primary role is to act as a desorbing agent. It competes with the adsorbed compounds for the active sites on the silica gel.[10]

-

A less polar eluent will not compete effectively, resulting in strong adsorption and slow movement of polar compounds down the column.

-

A more polar eluent will compete more effectively, displacing the adsorbed compounds and causing them to move faster down the column.[10]

-

Our goal is to identify a mobile phase of intermediate polarity that allows the target compound to move at a moderate rate while leaving more polar impurities behind and eluting less polar impurities ahead of it.

Phase 1: Pre-Chromatography Method Development via TLC

Before performing a column separation, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC).[3] TLC is a rapid, small-scale version of column chromatography that provides a reliable preview of the separation.[12]

The key metric in TLC is the Retention Factor (Rf) , which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The ideal solvent system for column chromatography is one that yields an Rf value of approximately 0.25-0.35 for the target compound on a TLC plate. This Rf range typically ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities.

Protocol 3.1: TLC Solvent System Screening

-

Preparation: Prepare stock solutions of your crude product (~1% w/v) in a volatile solvent like dichloromethane or ethyl acetate.

-

Solvent Systems: Prepare small volumes of several test eluents. A standard starting point for moderately polar compounds is a mixture of a non-polar alkane and a more polar ester.[5][13]

-

System A: 10% Ethyl Acetate / 90% Hexanes (v/v)

-

System B: 20% Ethyl Acetate / 80% Hexanes (v/v)

-

System C: 30% Ethyl Acetate / 70% Hexanes (v/v)

-

-

Spotting: Using a capillary tube, spot the crude product solution onto the baseline of three separate TLC plates (silica gel 60 F₂₅₄). Keep the spots small and concentrated.[5]

-

Development: Place each TLC plate in a developing chamber containing one of the prepared solvent systems. Ensure the chamber is saturated with solvent vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

-

Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

-

Analysis: Calculate the Rf value for each spot in each system. Identify the system where the spot corresponding to your target product has an Rf between 0.25 and 0.35. This will be your chosen eluent for the column.

-

If Rf is too low (<0.2): The solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[10]

-

If Rf is too high (>0.5): The solvent system is too polar. Decrease the proportion of the more polar solvent.[5]

Phase 2: The Purification Protocol

This protocol assumes the use of an automated flash chromatography system with UV detection, which is standard in modern drug development labs. The principles are directly transferable to manual (glass) column chromatography.

Workflow Overview

Sources

- 1. longdom.org [longdom.org]

- 2. pharmanow.live [pharmanow.live]

- 3. chromtech.com [chromtech.com]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Home Page [chem.ualberta.ca]

- 7. biotage.com [biotage.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chem.rochester.edu [chem.rochester.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The silica-gel surface and its interactions with solvent and solute in liquid chromatography - Faraday Symposia of the Chemical Society (RSC Publishing) [pubs.rsc.org]

- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 13. researchgate.net [researchgate.net]

"application of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate in medicinal chemistry"

An Application Guide to Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate: A Versatile Scaffold in Modern Medicinal Chemistry

Introduction

While direct pharmacological studies on Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate are not extensively documented in publicly available literature, its molecular architecture earmarks it as a profoundly valuable intermediate for drug discovery and development. As a γ-ketoester, this compound embodies a versatile chemical scaffold, equipped with multiple reactive sites—a substituted aromatic ketone and a terminal ethyl ester. This unique arrangement, specifically the 1,4-dicarbonyl relationship, serves as a powerful synthon for the construction of a diverse array of heterocyclic systems.

This guide provides detailed protocols and application notes for leveraging Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate as a precursor to synthesize medicinally relevant heterocyclic cores, including quinoxalines, pyrazoles, and isoxazoles. These target scaffolds are renowned for their broad spectrum of biological activities, forming the core of numerous approved therapeutic agents.[1][2][3]

PART I: Synthesis of the Core Intermediate

The logical and most common method for preparing the title compound is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution attaches the glutaryl keto-acid chloride moiety to the substituted benzene ring.

Protocol 1: Synthesis of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate

Principle: This protocol outlines the Lewis acid-catalyzed acylation of 2-chloro-1-methylbenzene with ethyl 5-chloro-5-oxovalerate (ethyl glutaryl chloride). The Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride, facilitating the electrophilic attack on the aromatic ring. The reaction must be conducted under anhydrous conditions to prevent the deactivation of the catalyst.

Materials:

-

2-Chloro-1-methylbenzene (1.0 eq)

-

Ethyl 5-chloro-5-oxovalerate (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere.

-

Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM) followed by the portion-wise addition of anhydrous aluminum chloride at 0 °C (ice bath). Stir to form a suspension.

-

Reactant Addition: Dissolve 2-chloro-1-methylbenzene and ethyl 5-chloro-5-oxovalerate in anhydrous DCM. Transfer this solution to the dropping funnel.

-

Acylation Reaction: Add the reactant solution dropwise to the stirred AlCl₃ suspension at 0 °C over 30-45 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1M HCl. This step hydrolyzes the aluminum complexes and neutralizes excess AlCl₃. Be cautious as this is an exothermic process.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

PART II: Application in Heterocyclic Synthesis

The true utility of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate in medicinal chemistry lies in its capacity to serve as a foundational block for building complex, biologically active heterocyclic molecules.

Application 1: Synthesis of Bioactive Quinoxaline Derivatives

Quinoxalines are a privileged class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[3][4][5][6][7][8][9] The synthesis typically involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[10][11] The γ-ketoester can be readily converted into the necessary α-dicarbonyl synthon.

Protocol 2: Two-Step Synthesis of a Dihydro-1H-cyclopenta[b]quinoxaline Derivative

Principle: This protocol first involves an intramolecular Claisen condensation of the starting γ-ketoester to form a cyclic 1,2-diketone. This intermediate is then condensed with an o-phenylenediamine to yield the final quinoxaline derivative.

Step A: Intramolecular Claisen Condensation

-

Dissolve Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate (1.0 eq) in anhydrous toluene.

-

Add a strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH) (1.5 eq), portion-wise at room temperature under a nitrogen atmosphere.

-

Heat the mixture to reflux for 4-6 hours, monitoring for the consumption of starting material by TLC.

-

Cool the reaction to room temperature and quench by pouring it into a mixture of ice and concentrated HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the crude cyclic diketone: 2-(4-chloro-3-methylbenzoyl)cyclopentan-1-one. This intermediate is often used directly in the next step without extensive purification.

Step B: Quinoxaline Formation

-

Dissolve the crude diketone from Step A (1.0 eq) in ethanol or acetic acid.

-

Add a substituted o-phenylenediamine (e.g., 4,5-dimethylbenzene-1,2-diamine) (1.0 eq).

-

Heat the mixture to reflux for 2-3 hours. A precipitate of the quinoxaline product often forms upon reaction completion.

-

Cool the mixture to room temperature. If a precipitate has formed, collect it by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography to obtain the target quinoxaline.

Application 2: Synthesis of Substituted Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone of medicinal chemistry, found in blockbuster drugs like the anti-inflammatory agent Celecoxib.[1][12][13] Pyrazoles are typically synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[14][15][16][17][18] The starting γ-ketoester can be transformed into a suitable 1,3-diketone precursor.

Protocol 3: Synthesis of a Pyrazole Derivative via a 1,3-Diketone Intermediate

Principle: The γ-ketoester is first subjected to a Claisen condensation with an ester (e.g., ethyl acetate) to generate a 1,3,6-tricarbonyl intermediate. This intermediate is then cyclized with a hydrazine to form the pyrazole ring.

Procedure:

-

Diketone Formation: Dissolve the title ketoester (1.0 eq) and ethyl acetate (2.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) (2.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully with 1M HCl at 0 °C and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield the crude 1,3-diketone intermediate.

-

Pyrazole Cyclization: Dissolve the crude diketone in ethanol.

-

Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1 eq) and a catalytic amount of acetic acid.

-

Reflux the mixture for 4-8 hours.

-

Cool the reaction, concentrate the solvent, and purify the residue by column chromatography or recrystallization to yield the final pyrazole product.

Application 3: Synthesis of Functionalized Isoxazoles

Isoxazoles are another class of five-membered heterocycles with significant therapeutic applications, including antibacterial, anti-inflammatory, and anticancer activities.[2][19][20] Their synthesis often relies on the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[21][22][23]

Protocol 4: Synthesis of an Isoxazole Derivative

Principle: This protocol uses the same 1,3-diketone intermediate generated in Protocol 3. The diketone is cyclized with hydroxylamine, where the two carbonyls react to form the isoxazole ring.

Procedure:

-

Diketone Synthesis: Prepare the 1,3-diketone intermediate from Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate as described in steps 1-5 of Protocol 3.

-

Isoxazole Cyclization: Dissolve the crude 1,3-diketone (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution. Sodium acetate acts as a base to free the hydroxylamine.

-

Heat the mixture to reflux for 3-5 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate.

-

Purify the final isoxazole product by column chromatography.

Summary of Potential Pharmacological Activities

The synthetic transformations described enable access to heterocyclic cores with well-established importance in medicinal chemistry. The table below summarizes the primary activities associated with each class of compound.

| Heterocyclic Core | Key Pharmacological Activities | Representative Examples / Notes |

| Quinoxalines | Anti-inflammatory, Anticancer, Analgesic, Antimicrobial, Antiviral[3][4][5][6][9][24][25] | Often act by inhibiting inflammatory modulators like cytokines or cyclooxygenase (COX).[24] Some derivatives are used in marketed drugs like the antiviral Glecaprevir.[25] |

| Pyrazoles | Anti-inflammatory, Analgesic, Anticancer, Antimicrobial, Anticonvulsant[1][12][13][26][27][28] | Includes the well-known COX-2 inhibitor Celecoxib (Celebrex). The scaffold is highly versatile for creating targeted therapies.[1][12] |

| Isoxazoles | Anti-inflammatory, Antibacterial, Anticancer, Antiviral, Immunosuppressive[2][19][20][29] | Forms the core of the COX-2 inhibitor Valdecoxib (Bextra) and is present in several β-lactamase-resistant antibiotics like Cloxacillin.[19][29] |

Conclusion

Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate represents a classic yet powerful building block in medicinal chemistry. While not a therapeutic agent itself, its true value is realized in its role as a versatile precursor. The protocols outlined in this guide demonstrate its utility in constructing diverse and complex heterocyclic scaffolds such as quinoxalines, pyrazoles, and isoxazoles. These target molecules belong to classes of compounds with proven and potent pharmacological activities, making the title ketoester a valuable starting point for the development of new anti-inflammatory, analgesic, and anticancer agents. Researchers and drug development professionals can use these methodologies as a foundation for creating novel chemical entities with enhanced therapeutic potential.

References

-

Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). ResearchGate. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]

-

Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central (PMC). [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PubMed Central (PMC). [Link]

-

1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Science Alert. [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central (PMC). [Link]

-

Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. PubMed Central (PMC). [Link]

-

In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides. International Journal of ChemTech Research. [Link]

-

Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. ResearchGate. [Link]

-

Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. PubMed. [Link]

-

Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. [Link]

-

Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. SciELO. [Link]

-

Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science. [Link]

-

Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]

-

Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. PubMed. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. [Link]

-

Isoxazole. Wikipedia. [Link]

-

A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

-

Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. [Link]

-

A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles. RSC Advances. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central (PMC). [Link]

-

Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. Der Pharma Chemica. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science. [Link]

-

Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. Taylor & Francis Online. [Link]

-

synthesis of isoxazoles. YouTube. [Link]

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa Post Graduate and Research Institute of Health Sciences. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. PubMed Central (PMC). [Link]

-

Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice. [Link]

-

b-Ketoesters as a valuable tool for the synthesis of complex natural products. ResearchGate. [Link]

-

Quinoxaline Synthesis from α-Hydroxy Ketones via a Tandem Oxidation Process Using Catalysed Aerobic Oxidation. ResearchGate. [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]

-

Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

-

Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

-

Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PubMed Central (PMC). [Link]

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PubMed Central (PMC). [Link]

-

friedel-crafts acylation of benzene. chemguide. [Link]

-

Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dadun.unav.edu [dadun.unav.edu]

- 5. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. scielo.br [scielo.br]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. royal-chem.com [royal-chem.com]

- 14. Pyrazole synthesis [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 19. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 20. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benthamdirect.com [benthamdirect.com]

- 26. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pharmajournal.net [pharmajournal.net]

- 28. derpharmachemica.com [derpharmachemica.com]

- 29. Isoxazole - Wikipedia [en.wikipedia.org]

"reaction of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate with hydrazine"

An Application Guide for the Synthesis and Characterization of 6-(4-chloro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one

Introduction: The Significance of the Pyridazinone Scaffold

Pyridazinone and its derivatives represent a privileged scaffold in medicinal chemistry and drug development. These six-membered heterocyclic compounds are of significant interest due to their broad spectrum of pharmacological activities, including cardiovascular, analgesic, anti-inflammatory, and antimicrobial properties.[1][2] The 4,5-dihydropyridazin-3(2H)-one core is a common structural motif in numerous biologically active molecules.

The most reliable and versatile method for constructing this ring system is the cyclocondensation reaction between a γ-keto acid or its ester derivative and hydrazine.[2][3][4] This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-(4-chloro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one from its corresponding γ-keto ester, Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate, and hydrazine hydrate. We will delve into the reaction mechanism, provide a detailed experimental workflow, and outline the analytical techniques required for structural verification.

Reaction Principle and Mechanism

The synthesis proceeds via a classical cyclocondensation pathway. The reaction is initiated by the nucleophilic attack of hydrazine on the more electrophilic ketone carbonyl of the γ-keto ester, followed by an intramolecular cyclization that results in the formation of the stable dihydropyridazinone ring.

The mechanism unfolds in two primary stages:

-

Hydrazone Formation: One nitrogen atom of the hydrazine molecule performs a nucleophilic attack on the ketone carbonyl carbon of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate. This is typically the most favorable initial step. Following proton transfer and dehydration, a hydrazone intermediate is formed. The use of a catalytic amount of acid, such as glacial acetic acid, can accelerate this step.[1]

-

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone intermediate then acts as a nucleophile, attacking the ester carbonyl carbon. This intramolecular acyl substitution leads to the formation of a six-membered ring intermediate, which subsequently eliminates a molecule of ethanol to yield the final, thermodynamically stable 6-(4-chloro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one product.[1][3]

Caption: Reaction mechanism for pyridazinone synthesis.

Experimental Protocol

This protocol details the synthesis, purification, and characterization of 6-(4-chloro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | CAS No. | Notes |

| Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate | 282.74 | (Not Available) | Starting γ-keto ester |

| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 7803-57-8 | Toxic and corrosive. Handle with care. |

| Absolute Ethanol (EtOH) | 46.07 | 64-17-5 | Reaction solvent |

| Glacial Acetic Acid | 60.05 | 64-19-7 | Catalyst |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Extraction solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent |

| Deionized Water | 18.02 | 7732-18-5 | For work-up |

| Brine (Saturated NaCl solution) | - | - | For washing |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel (250 mL)

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate (14.14 g, 50 mmol).

-

Dissolution: Add 50 mL of absolute ethanol to the flask and stir until the starting material is completely dissolved.

-

Reagent Addition: While stirring, cautiously add hydrazine hydrate (approx. 2.5 mL, ~50 mmol, 1.0 equivalent) to the solution dropwise. Causality Note: A 1:1 molar ratio is typically sufficient for this reaction. An excess of hydrazine can complicate purification.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.5 mL) to the reaction mixture. Causality Note: The acid catalyst protonates the ketone carbonyl, making it more electrophilic and accelerating the initial hydrazone formation.[1]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80°C) using a heating mantle. Maintain reflux for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is complete when the starting keto-ester spot is no longer visible.

-

Solvent Removal: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add 50 mL of deionized water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL). Causality Note: The product is expected to be more soluble in the organic solvent, while inorganic impurities remain in the aqueous phase.

-

Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 30 mL) and then with brine (2 x 30 mL). Causality Note: Washing with brine helps to remove residual water from the organic layer and break up any emulsions.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Final Product Isolation: Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the final product, 6-(4-chloro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one, as a crystalline solid.

Workflow Overview

Caption: General experimental workflow for pyridazinone synthesis.

Product Characterization

The identity and purity of the synthesized 6-(4-chloro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one must be confirmed through spectroscopic analysis.

-

¹H NMR Spectroscopy: The spectrum should show distinct signals corresponding to the aromatic protons on the substituted phenyl ring, two triplet signals for the adjacent methylene (-CH₂-CH₂-) groups of the pyridazinone ring, a broad singlet for the N-H proton, and a singlet for the methyl group on the phenyl ring.

-

¹³C NMR Spectroscopy: The spectrum will display signals for the carbonyl carbon (amide), the carbon of the C=N bond, the two methylene carbons, and the carbons of the substituted aromatic ring.

-

FT-IR Spectroscopy: Key absorption peaks are expected for the N-H stretch (around 3200-3400 cm⁻¹), the amide C=O stretch (around 1650-1680 cm⁻¹), and the C=N stretch (around 1600 cm⁻¹).[5]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (C₁₁H₁₁ClN₂O, MW: 222.67 g/mol ), along with a characteristic [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a chlorine atom.

Safety and Handling

-

Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. Always handle it inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Solvents: Dichloromethane is a volatile and potentially harmful solvent. Ethanol is flammable. All handling should be done in a well-ventilated area, away from ignition sources.

References

-

Haider, N., & Heinisch, G. (2006). Synthesis and chemistry of pyridazin-3(2H)-ones. In Progress in Heterocyclic Chemistry (Vol. 18, pp. 1-28). Elsevier. DOI: 10.1016/S0959-6380(06)80004-9. Available from: [Link]

-

Othman, D. I., & Kandeel, E. M. (2012). Cyclocondensation reactions of a bifunctional monomer bearing a nucleophilic hydrazine and electrophilic ketoester pair. Journal of the Serbian Chemical Society, 77(10), 1361-1372. Available from: [Link]

-

Hovakimyan, S. A., Babakhanyan, A. V., Voskanyan, V. S., Karapetian, V. E., Panosyan, G. A., & Kocharian, S. T. (2004). SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 40(8), 1047-1052. Available from: [Link]

-

Simple Synthesis of Ring-Fused Pyridazin-3-ones. ResearchGate. Available from: [Link]

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available from: [Link]

-

Nishimura, S., Yamashita, T., & Ishida, T. (2002). SIMPLE SYNTHESIS OF RING-FUSED PYRIDAZIN-3-ONES. Heterocycles, 56(1), 249-256. Available from: [Link]

Sources

Troubleshooting & Optimization

"troubleshooting low yield in Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate synthesis"

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate. The synthesis, which primarily involves a Friedel-Crafts acylation reaction, can be prone to low yields if not executed with precision. This guide offers a structured approach to identifying and resolving common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low or non-existent. What are the most likely initial checks I should perform?

A1: Low or no yield in this Friedel-Crafts acylation is often traced back to a few critical factors. The most common culprits are moisture contamination, insufficient or inactive catalyst, and sub-optimal reaction temperature.[1][2] Ensure all glassware is rigorously dried, use anhydrous solvents and reagents, and verify the quality of your Lewis acid catalyst (e.g., aluminum chloride).[1][2]

Q2: I'm observing the formation of multiple products in my reaction mixture. What could be the cause?

A2: While Friedel-Crafts acylation is generally less susceptible to polysubstitution than alkylation, the formation of multiple products can occur.[1][3] This could be due to impurities in the starting materials leading to side reactions or, in some cases, slight polyacylation if the aromatic ring is unexpectedly activated.[1] Isomeric products may also form depending on the directing effects of the substituents on the aromatic ring.

Q3: Can I use a catalytic amount of Lewis acid for this reaction?

A3: No, a stoichiometric amount (at least one equivalent relative to the acylating agent) of the Lewis acid catalyst is typically required for Friedel-Crafts acylation.[1][3][4] This is because the ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[1][3][4]

Q4: The aromatic ring in my substrate is substituted. How does this affect the reaction?

A4: The substituents on the aromatic ring significantly influence the reaction's outcome. The 4-chloro and 3-methyl groups on the phenyl ring in your starting material have competing effects. The methyl group is an activating group, directing electrophilic substitution to the ortho and para positions. The chloro group is a deactivating group but also an ortho, para-director. The regioselectivity of the acylation will be determined by the interplay of these electronic and steric effects.

In-Depth Troubleshooting Guide

This section provides a more detailed, question-and-answer-based approach to troubleshoot specific issues you may encounter during the synthesis.

Part 1: Starting Materials and Reagents

Q1.1: I've confirmed my reagents are new, but the reaction is still failing. Could there be an issue with their quality?

A1.1: Yes, even new reagents can be of poor quality or may have degraded during storage. The purity of the 4-chloro-3-methyltoluene and ethyl glutaryl chloride is critical.[1] Impurities in the aromatic substrate can lead to unwanted side reactions, while degraded acyl chloride will reduce the amount of active electrophile. It is advisable to purify the starting materials if their quality is in doubt. For example, 4-chloro-3-methyltoluene can be distilled, and ethyl glutaryl chloride can be freshly prepared or distilled under reduced pressure.

Q1.2: How critical is the "anhydrous" condition for this reaction?

A1.2: It is absolutely critical. Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[2] Any trace of water in your glassware, solvents, or reagents will react with and deactivate the catalyst, halting the reaction.[1][2]